rel-(1R)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid
Description
rel-(1R)-1-{[(tert-Butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid is a chiral bicyclic compound featuring a fused indene core with a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid substituent at the 1-position (Figure 1). This structure confers rigidity and stereochemical complexity, making it a valuable intermediate in pharmaceutical synthesis. The Boc group enhances solubility and stability during synthetic workflows, while the carboxylic acid moiety allows for further functionalization, such as amide bond formation .
Properties
CAS No. |
2381126-10-7 |
|---|---|
Molecular Formula |
C15H19NO4 |
Molecular Weight |
277.3 |
Purity |
95 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Features :
- Molecular Formula: C₁₅H₁₉NO₄
- Molecular Weight : 277.32 g/mol
- Stereochemistry : The rel-(1R) configuration indicates relative stereochemistry at the 1-position, critical for interactions in chiral environments.
- Applications : Primarily used as a building block in medicinal chemistry for constructing peptidomimetics or kinase inhibitors .
Comparison with Structurally Similar Compounds
Positional Isomers
rel-(1R)-1-[(tert-Butoxycarbonyl)amino]-2,3-dihydro-1H-indene-4-carboxylic Acid
Indene Derivatives with Varied Substituents
N-[(4-Chlorophenyl)amino]carbonyl-2,3-dihydro-1H-indene-5-sulfonamide (LY186641)
- Molecular Formula : C₁₆H₁₆ClN₃O₃S
- Molecular Weight : 365.83 g/mol
- Key Differences: Replaces the Boc-amino and carboxylic acid with a sulfonamide and chlorophenyl group.
- Pharmacology : Demonstrated anticancer activity in Phase I trials but caused dose-limiting methemoglobinemia due to sulfonamide-mediated oxidation of hemoglobin .
Cyclohexane-Based Analogues
rel-(1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclohexane-1-carboxylic Acid
- Molecular Formula: C₁₂H₂₁NO₄
- Molecular Weight : 243.30 g/mol
- Key Differences: A six-membered cyclohexane ring replaces the fused indene system. The trans-configuration of the Boc-amino and carboxylic acid groups enhances conformational flexibility, making it suitable for peptide backbone modifications .
Bicyclic Azabicyclo Compounds
rel-(1R,5S,6s)-3-[(tert-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid
Heterocyclic Analogues
Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a)
- Molecular Formula : C₃₂H₃₄N₄O₅
- Molecular Weight : 554.64 g/mol
- Key Differences: A pyrrole ring with dual indole substituents and a Boc-amino group. Exhibits π-π stacking interactions, making it suitable for kinase inhibition studies .
Data Table: Comparative Analysis of Key Compounds
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